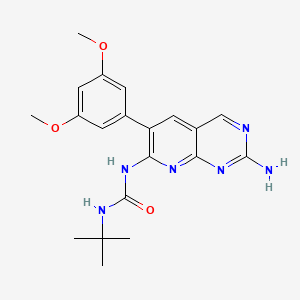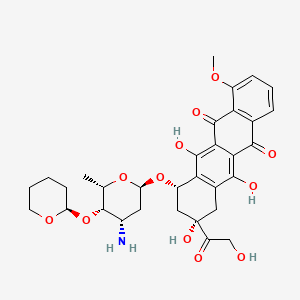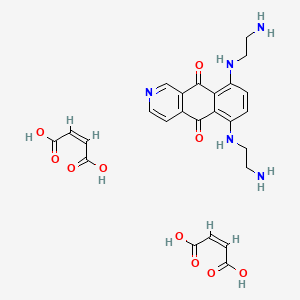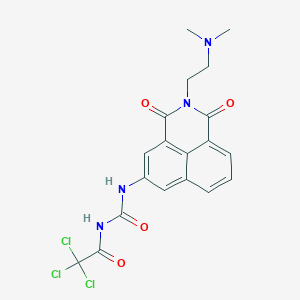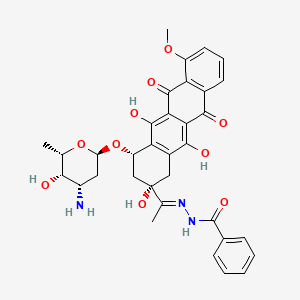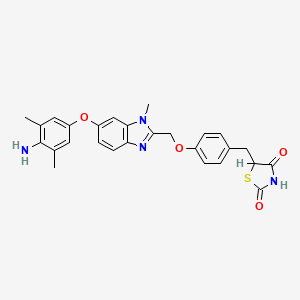
依诺利他酮
概述
描述
依法他唑是一种新型口服化合物,作为过氧化物酶体增殖物激活受体γ(PPARγ)的高选择性激动剂。 该受体是核激素受体超家族的成员,在调节炎症、细胞周期进程、细胞增殖、凋亡、癌变和血管生成中起着至关重要的作用 。 依法他唑在稳定疾病,特别是癌症治疗中显示出潜力,通过抑制癌细胞生长和诱导凋亡 .
科学研究应用
作用机制
依法他唑通过与PPARγ(一种核激素受体)结合并激活来发挥其作用这种结合调节参与各种细胞过程(包括脂质代谢、葡萄糖稳态和炎症)的靶基因的转录 .
依法他唑激活PPARγ导致癌细胞的细胞增殖抑制和凋亡诱导。 它还调节参与脂肪生成的基因的表达,从而影响脂肪细胞分化和脂质储存 .
生化分析
Biochemical Properties
Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .
Cellular Effects
Inolitazone has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to Inolitazone .
Molecular Mechanism
Inolitazone exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, Inolitazone has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .
Dosage Effects in Animal Models
In animal models, the effects of Inolitazone have been observed to vary with different dosages . At the highest dose, 0.025% Inolitazone inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .
Metabolic Pathways
Inolitazone is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .
Subcellular Localization
As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .
准备方法
依法他唑是通过一系列化学反应合成的,涉及形成噻唑烷二酮环,这是该化合物的一个关键结构组成部分。合成路线通常包括以下步骤:
噻唑烷二酮环的形成: 这可以通过在酸性条件下使合适的二酮与硫脲反应来实现。
取代反应: 通过亲核取代反应将各种取代基引入噻唑烷二酮环中。
依法他唑的工业生产方法包括扩大合成路线,同时确保反应条件针对最大产量和纯度进行优化。 这包括控制温度、压力和反应时间,以及使用高质量的试剂和溶剂 .
化学反应分析
依法他唑经历几种类型的化学反应,包括:
氧化: 依法他唑可以被氧化形成各种代谢物。常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应可以将依法他唑转化为其还原形式。常用的还原剂包括硼氢化钠和氢化铝锂。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能产生羟基化代谢物,而取代反应可以产生各种取代的噻唑烷二酮衍生物 .
相似化合物的比较
依法他唑属于噻唑烷二酮类化合物,其中包括其他PPARγ激动剂,如吡格列酮和罗格列酮。 与这些化合物相比,依法他唑在激活PPARγ方面更具选择性和效力,使其成为有希望的癌症治疗候选药物 .
类似化合物
吡格列酮: 另一种噻唑烷二酮衍生物,主要用于治疗 2 型糖尿病。与依法他唑相比,它具有更广泛的活性范围。
罗格列酮: 与吡格列酮类似,它用于管理 2 型糖尿病,但与心血管风险有关。
曲格列酮: 早期的噻唑烷二酮,由于肝毒性而从市场上撤回
属性
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
| Record name | Efatutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efatutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFATUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
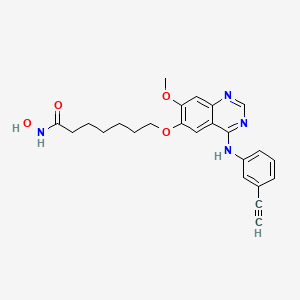
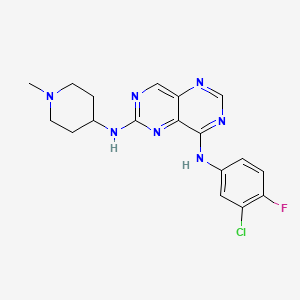
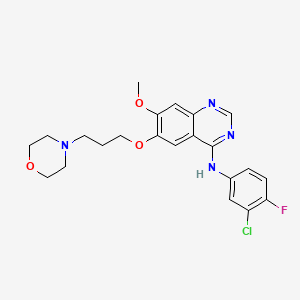
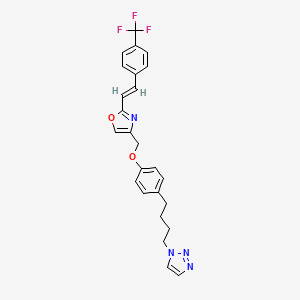
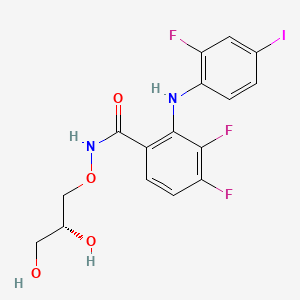
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
